
4,5-Bisphenol-o-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bisphenol-o-quinone is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Potential Mutagenicity
- DNA Adduct Formation : Bisphenol A (BPA) 3,4-quinone, a related compound to 4,5-Bisphenol-o-quinone, has been shown to form adducts with DNA, particularly with guanine. This has implications for understanding its potential mutagenicity and carcinogenicity in vivo (Edmonds et al., 2004).
- Genotoxic Mechanisms : Studies using quantum chemical methods have shown that BPA 3,4-quinone could form an adduct with deoxyguanosine, which may contribute to its mutagenic properties (Kolšek et al., 2012).
Biodegradation and Environmental Impact
- Enzymatic Oxidation : Research on the biodegradation of BPA, a compound related to 4,5-Bisphenol-o-quinone, has shown that its enzymatic oxidation in organic solvents can be enhanced by certain catalysts, leading to useful monomers for various applications like anticorrosion and energy storage (Wu et al., 2019).
- Photocatalytic Degradation : Studies on BPA degradation have identified bisphenol A 3,4-quinone among the degradation products, suggesting a potential environmental impact through the formation of genotoxic quinones (Kondrakov et al., 2014).
Impact on Biological Systems
- Protein Interaction : The interaction of BPA 3,4-quinone with various biomacromolecules like hemoglobin and serum albumin has been investigated, showing alterations in the biomolecular structure and potential toxicological implications (Wu et al., 2019).
- Electrophilic Reactions : Research into the reactions between BPA 3,4-quinone and nucleophiles like glutathione and ribonucleosides has provided insight into the potential genotoxic effects of bisphenol A metabolites (Wu et al., 2017).
Technological Applications
- Molecular Electronic Devices : The use of a quinone functionality, similar to 4,5-Bisphenol-o-quinone, in oligoporphyrin molecular wires has been explored for potential applications in sensing, control, and data storage (Sendt et al., 2002).
- Biosensor Development : Electrochemical biosensors using derivatives of bisphenol, including quinone types, have been developed for sensitive detection of contaminants like BPA in water (Zehani et al., 2015).
Eigenschaften
CAS-Nummer |
163405-36-5 |
|---|---|
Produktname |
4,5-Bisphenol-o-quinone |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
InChI-Schlüssel |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Andere CAS-Nummern |
163405-36-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
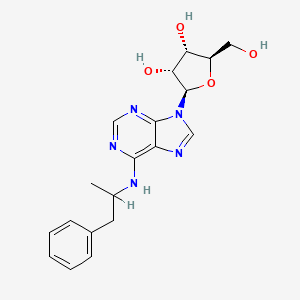
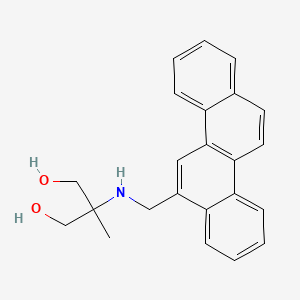
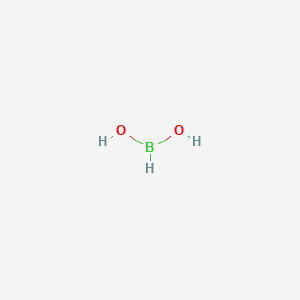


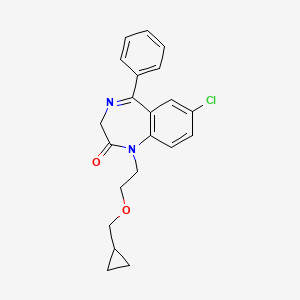

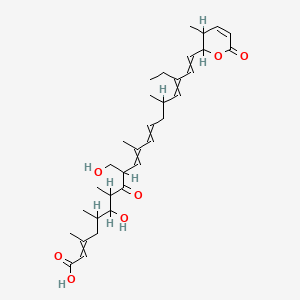


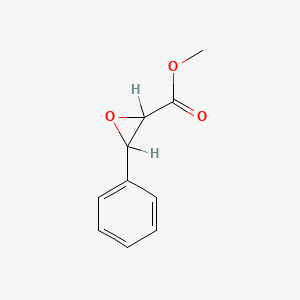
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)